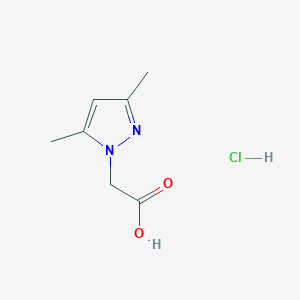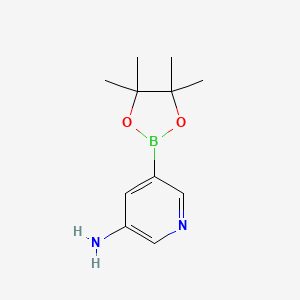![molecular formula C8H4BrF3N2 B1519755 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 503172-42-7](/img/structure/B1519755.png)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 and a molecular weight of 265.04 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is 1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H . This indicates the arrangement of atoms in the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 265.03 and a molecular formula of C8H4BrF3N2 .Scientific Research Applications
Chemical Research
“3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H4BrF3N2 and a molecular weight of 265.04 . It’s used in various chemical research applications due to its unique structure and properties .
Proteomics Research
This compound is used in proteomics research, a branch of molecular biology that studies proteins and their functions . The unique structure of this compound can interact with proteins in specific ways, making it valuable for studying protein structures and functions .
Fluorescent Property Research
Imidazo[1,2-a]pyridines, including “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine”, are important organic fluorophores . They have been investigated as biomarkers and photochemical sensors . The effect on the luminescent property by substituents in the heterocycle and phenyl rings have been studied as well .
Antiviral Research
Imidazo[1,2-a]pyridine derivatives have shown antiviral activities . The unique structure of “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” could potentially be leveraged in the development of new antiviral drugs .
Antibacterial Research
These compounds have also demonstrated antibacterial properties . This makes “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” a potential candidate for the development of new antibacterial agents .
Anti-inflammatory Research
Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory activities . Therefore, “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” could potentially be used in the development of new anti-inflammatory drugs .
Antipsychotic Research
This compound could potentially be used in the development of new antipsychotic drugs . The unique structure and properties of “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” could be leveraged to develop drugs that can help manage symptoms of various psychiatric disorders .
Antiprotozoal Research
Imidazo[1,2-a]pyridine derivatives have shown antiprotozoal activities . This suggests that “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” could potentially be used in the development of new antiprotozoal drugs .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes , suggesting that this compound may affect multiple pathways.
Pharmacokinetics
Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines , this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXWNIDZUWCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670608 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
503172-42-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)


![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)







